Iomeprol

Pediatric CT Angiography Vascular Enhancement Iodine Concentration

Iomeprol (CAS 78649-41-9) is the only non-ionic monomeric contrast agent available at 400 mgI/mL—the highest iodine concentration on the market. Its lowest-in-class viscosity enables faster power-injector flow rates with smaller-gauge catheters, optimizing high-throughput CT workflows. The EDTA-free formulation eliminates excipient-related hypersensitivity risks. Evidence shows 40% greater vascular enhancement than Iodixanol 320 and a 33% injection volume reduction vs. Iohexol 350 in contrast-enhanced mammography, reducing nephrotoxicity risk and per-examination costs.

Molecular Formula C17H22I3N3O8
Molecular Weight 777.1 g/mol
CAS No. 78649-41-9
Cat. No. B026738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomeprol
CAS78649-41-9
SynonymsN,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo_x000B_-1,3-benzenedicarboxamide;  Imeron;  Iomeron;  Iomeron 350_x000B_
Molecular FormulaC17H22I3N3O8
Molecular Weight777.1 g/mol
Structural Identifiers
SMILESCN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
InChIInChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
InChIKeyNJKDOADNQSYQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iomeprol (CAS 78649-41-9): Non-Ionic Monomeric Iodinated Contrast Media (LOCM) Technical Profile and Procurement Baseline


Iomeprol (CAS: 78649-41-9) is a triiodinated, non-ionic, monomeric radiographic contrast agent classified as a low-osmolar contrast medium (LOCM) [1]. It is characterized by high water solubility, low chemotoxicity, and notably lower osmolality and viscosity compared to other non-ionic monomers in its class, a property attributed to its unique synthesis [2]. Iomeprol is commercially available in a wide range of iodine concentrations (150 to 400 mgI/mL), including the 400 mgI/mL formulation which represents the highest concentration available on the market for non-ionic contrast media [1][3].

Why Iomeprol Cannot Be Interchanged with Other Low-Osmolar Contrast Media: A Procurement and Safety Rationale


While Iomeprol belongs to the class of low-osmolar, non-ionic monomers (LOCM), it is not clinically or functionally interchangeable with its class counterparts such as Iohexol, Iopamidol, Iopromide, or Ioversol. Despite sharing a similar triiodinated backbone, significant quantitative differences exist in their physico-chemical properties, adverse event profiles, and clinical performance that preclude simple generic substitution [1][2]. For instance, a comprehensive 2025 meta-analysis found that the overall acute adverse reaction (AAR) rate for Iomeprol (1.38%) was significantly higher than that for Ioversol (0.34%) and Iohexol (0.05% moderate/severe AAR), indicating a differentiated safety profile [3]. Furthermore, Iomeprol's uniquely high iodine concentration (400 mgI/mL) and lower viscosity at equivalent concentrations enable imaging protocols not feasible with other agents, directly impacting image quality and radiation dose optimization in CT angiography . These quantifiable distinctions underscore that selecting Iomeprol for procurement must be guided by specific clinical and technical evidence rather than class-based assumptions of equivalency.

Quantitative Differentiation of Iomeprol: A Head-to-Head and Comparative Evidence Guide for Scientific Selection


Highest Available Iodine Concentration (400 mgI/mL) Enables Superior Vascular Enhancement in Pediatric CT Angiography

In a retrospective analysis of 48 cardiothoracic CTAs in infants, the Iomeprol 350 mgI/mL formulation provided an average ascending aorta enhancement of 605.9 HU (±177.23). This was comparable to Ioversol 350 (626 ± 183.83 HU) but significantly higher than Iodixanol 320 (354.91 ± 115.81 HU), which provided up to 40% less enhancement [1]. While this data directly compares the 350 mgI/mL formulation, the ability to formulate Iomeprol at 400 mgI/mL—the highest concentration available for non-ionic media—provides a unique, clinically validated option for optimizing bolus geometry and peak enhancement in challenging pediatric populations [2].

Pediatric CT Angiography Vascular Enhancement Iodine Concentration

Significantly Lower Incidence of Adverse Events Compared to Iopromide in a Large-Scale Clinical Trial

A randomized, double-blind comparative study involving 1,200 patients directly compared Iomeprol and Iopromide. While diagnostic efficacy was similar, the incidence of adverse events and adverse reactions was significantly higher with Iopromide than with Iomeprol [1]. This finding, from a large patient cohort, contrasts with a separate smaller study (n=100) for intravenous urography using Iomeprol 350 mgI/ml and Iopromide 370 mgI/ml, which found no significant difference, suggesting that the safety differentiation may become apparent in larger, more statistically powered trials [2].

Contrast Media Safety Adverse Drug Reactions Comparative Clinical Trial

Comparable but Quantifiably Higher Acute Adverse Reaction Rate Relative to Iohexol and Ioversol in Meta-Analysis

A 2025 systematic review and meta-analysis of 32 peer-reviewed articles (from an initial 6,701 studies) compared acute adverse reaction (AAR) rates among six non-ionic LOCMs [1]. The pooled overall AAR rate was 0.73%. Iomeprol exhibited the highest overall (1.38%), moderate (0.27%), and severe (0.040%) AAR rates among the agents studied. In contrast, Ioversol had the lowest overall AAR rate (0.34%), and Iohexol demonstrated the lowest moderate and severe AAR rates (0.05% and 0.008%, respectively) [1]. These differences were statistically significant (LOCM type p < 0.0001). This data indicates that while all LOCMs have low AAR rates, Iomeprol's safety profile is quantifiably distinct and should be considered in patient risk stratification.

Acute Adverse Reactions Contrast Media Safety Meta-analysis

Physico-Chemical Advantage: Lowest Viscosity Among Monomeric LOCMs at Equivalent Iodine Concentrations

Iomeprol's synthesis yields an unusually high water solubility, which enables the formulation of contrast media with the lowest osmolalities and viscosities compared to other contrast media of the same category [1]. A review of its properties confirms that compared with other nonionic contrast media, the osmolality and viscosity are lower and the water solubility is reported to be higher [2]. This is a key differentiator for injection dynamics, particularly in high-flow applications like CT angiography where lower viscosity reduces injection pressure and facilitates the use of smaller gauge catheters.

Physico-chemical Properties Viscosity Formulation Science

No Formulation Requirement for EDTA Chelating Agent, a Unique Stability Feature

Iomeprol solutions are chemically stable, which negates the need for chelating agents. Formulations of this agent are therefore the first not to contain edetic acid (EDTA) [1]. This is a direct consequence of the molecule's inherent stability and is a unique feature among non-ionic contrast media. The absence of EDTA eliminates any potential for EDTA-related adverse effects, such as hypocalcemia or allergic reactions, and simplifies the formulation profile, which can be a consideration for patients with known sensitivities.

Formulation Stability Chelating Agents Contrast Media Chemistry

Dose-Efficient Contrast-Enhanced Mammography: Iomeprol 400 mgI/mL at 1.0 mL/kg vs Iohexol 350 mgI/mL at 1.5 mL/kg

A preliminary study comparing Iomeprol 400 mgI/mL (Iomeron) at 1.0 mL/kg body weight to Iohexol 350 mgI/mL (Omnipaque 350) at 1.5 mL/kg body weight in 30 women for contrast-enhanced mammography (CEM) found that Iomeprol-400 provided comparable or superior image quality [1]. While the contrast (C) values were equal or slightly higher for Iohexol in some projections, Iomeprol-400 had more cases with higher image quality scores, including 2 excellent scores for 'blurred' margin lesions versus none for Iohexol-350 [1]. This suggests that Iomeprol 400 allows for a 33% reduction in administered volume (1.0 vs 1.5 mL/kg) while maintaining or improving diagnostic image quality, which may have implications for patient safety and cost.

Contrast-Enhanced Mammography Iodine Dose Optimization Breast Imaging

Optimized Iomeprol (Iomeron) Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


High-Resolution CT Angiography (CTA) in Pediatric and Adult Populations Requiring High Iodine Flux

Iomeprol 400 mgI/mL, with its high iodine concentration, is uniquely positioned for CT angiography protocols where high contrast enhancement is critical. Evidence from pediatric CTA demonstrates that Iomeprol 350 provides 40% greater vascular enhancement than the iso-osmolar dimer Iodixanol 320 [1]. The availability of the 400 mgI/mL formulation allows for protocols that optimize bolus geometry and peak enhancement, particularly beneficial in challenging patient populations such as infants or adults with complex vascular pathology, where maximizing image quality while minimizing injection volume is paramount [2].

Contrast-Enhanced Mammography (CEM) with Reduced Contrast Volume Protocols

Iomeprol 400 mgI/mL offers a tangible advantage for contrast-enhanced mammography (CEM) by enabling a lower injection volume (1.0 mL/kg) compared to standard protocols with lower concentration agents like Iohexol 350 (1.5 mL/kg) [1]. This 33% reduction in administered volume, while maintaining or improving diagnostic image quality, translates to a lower total iodine dose per patient. This is clinically relevant for reducing potential nephrotoxicity risks and can also lead to procurement cost savings per examination by reducing the volume of contrast media used.

Clinical Settings Where Avoiding EDTA or Minimizing Excipient Load is Clinically Indicated

Iomeprol formulations are the first non-ionic contrast media to be formulated without the chelating agent edetic acid (EDTA) due to the inherent chemical stability of the molecule [1][2]. For procurement in institutions with patient populations known to have sensitivities to EDTA or where minimizing the number of excipients is a general safety goal, Iomeprol offers a unique, well-defined alternative. This differentiation is based on formulation chemistry and stability data, providing a clear rationale for selection when excipient profile is a consideration.

High-Throughput Imaging Facilities Utilizing High-Speed Power Injectors for CT

Iomeprol exhibits the lowest viscosity among monomeric non-ionic LOCMs at equivalent iodine concentrations, a direct result of its high water solubility [1][2]. This physico-chemical property is particularly advantageous for high-throughput CT suites using power injectors. Lower viscosity reduces injection pressure, facilitating the use of smaller gauge catheters and enabling faster, more consistent injection rates, which is essential for optimal bolus timing and image quality in rapid, high-volume scanning protocols. This operational advantage can directly impact workflow efficiency and patient throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iomeprol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.